

Application Notes and Protocols for Tenofovir Disoproxil Fumarate Drug Delivery Systems

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir disoproxil fumarate (TDF), a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a cornerstone of antiretroviral therapy for HIV infection and is also used for the treatment of chronic hepatitis B.[1][2] Despite its efficacy, the oral bioavailability of TDF is relatively low, and its long-term use has been associated with renal and bone toxicity.[1][2] To address these limitations, various drug delivery systems have been developed to enhance its therapeutic index, improve patient compliance, and enable targeted or sustained release. This document provides detailed application notes and experimental protocols for the development and characterization of several TDF drug delivery platforms, including nanoparticles, hydrogels, and liposomes.

Data Presentation: Comparative Analysis of TDF Drug Delivery Systems

The following table summarizes the key quantitative parameters of different TDF-loaded drug delivery systems as reported in the literature. This allows for a direct comparison of their physicochemical properties and drug loading capacities.



Delivery System	Polymer/ Lipid Composit ion	Method of Preparati on	Particle Size (nm)	Encapsul ation Efficiency (%)	Drug Loading (%)	Referenc e
Nanoparticl es	Poly(lactic- co-glycolic acid) (PLGA)	Oil-in-water (O/W) emulsion- solvent evaporatio n	148.6 ± 2.8	52.9 (with ion-pairing agent)	Not Reported	[3]
Poly(epsilo n- caprolacto ne) (PCL)	Double emulsion solvent evaporatio	Not Reported	23 - 46	4.8 - 19.9	[4]	
PLGA and TPGS	Nanoprecip itation	106.8 - 516.4	Optimized formulation (F8) showed high entrapment	Optimized formulation (F8) showed high loading	[5]	
Hydrogels	Chitosan- g- poly(acryla mide-co- acrylic acid)	Free radical polymerizat ion	Not Applicable	96	10	[6]
Liposomes	Phospholip on 100H, Cholesterol , Stearylami ne	Thin film method	Not Reported	Not Reported	Not Reported	[7]



Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of various TDF drug delivery systems.

TDF-Loaded PLGA Nanoparticles

Protocol based on: Oil-in-Water (O/W) Emulsion-Solvent Evaporation Method[3]

Objective: To fabricate TDF-loaded nanoparticles using PLGA polymer for potential topical or oral delivery.

Materials:

- Tenofovir disoproxil fumarate (TDF)
- Poly(lactic-co-glycolic acid) (PLGA)
- Sodium deoxycholate (ion-pairing agent)
- Dichloromethane (DCM)
- Polyvinyl alcohol (PVA) solution
- Deionized water

Procedure:

- Organic Phase Preparation: Dissolve a specific amount of PLGA and TDF in DCM. To enhance the encapsulation of the hydrophilic TDF, an ion-pairing agent like sodium deoxycholate can be added to form a hydrophobic complex with TDF.
- Emulsification: Add the organic phase dropwise to an aqueous solution of PVA while sonicating on an ice bath. The sonication process creates an oil-in-water emulsion.
- Solvent Evaporation: Stir the resulting emulsion overnight at room temperature under a fume hood to allow for the complete evaporation of DCM.
- Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.



- Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
- Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Characterization:

- Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
- Encapsulation Efficiency (EE): The amount of TDF encapsulated in the nanoparticles is determined indirectly by quantifying the amount of free drug in the supernatant after centrifugation using a validated HPLC method. The EE is calculated using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

TDF-Loaded Chitosan-Based Hydrogels

Protocol based on: Free Radical Polymerization[6]

Objective: To develop a pH-sensitive chitosan-based hydrogel for the controlled oral delivery of TDF.

Materials:

- Chitosan
- Acrylamide (AAm)
- Acrylic acid (AAc)
- N,N'-methylenebisacrylamide (MBA) as a crosslinker
- Potassium persulfate (KPS) as an initiator
- Tenofovir disoproxil fumarate (TDF)

Procedure:

• Chitosan Solution Preparation: Dissolve chitosan in an aqueous solution of acetic acid.



- Polymerization Reaction: To the chitosan solution, add AAm, AAc, MBA, and KPS. Purge the
 mixture with nitrogen gas to remove oxygen and then carry out the polymerization at a
 specific temperature for a set duration.
- Purification: The synthesized hydrogel is washed extensively with deionized water to remove unreacted monomers and initiator.
- Drying: The purified hydrogel is dried in an oven at a controlled temperature.
- Drug Loading: The dried hydrogel is swollen in a solution of TDF for 24 hours. The drug-loaded hydrogel is then removed, washed to remove surface-adhered drug, and dried.[6]

Characterization:

- Swelling Studies: The swelling behavior of the hydrogel is evaluated in buffer solutions of different pH values (e.g., pH 1.2 and 7.4) to assess its pH sensitivity.
- Drug Loading and Encapsulation Efficiency: Determined by extracting the drug from a known weight of the dried hydrogel and quantifying it using UV-Vis spectrophotometry or HPLC.
- In Vitro Drug Release: The release of TDF from the hydrogel is studied in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 7.4) over a prolonged period.[6]

TDF-Loaded Liposomes

Protocol based on: Thin Film Hydration Method[7]

Objective: To prepare multilamellar liposomes incorporating TDF for potential enhancement of oral bioavailability.

Materials:

- Phospholipon 100H (a hydrogenated soy phosphatidylcholine)
- Cholesterol
- Stearylamine (positive charge imparting agent)



- Tenofovir disoproxil fumarate (TDF)
- Chloroform
- Phosphate buffered saline (PBS)

Procedure:

- Lipid Film Formation: Dissolve Phospholipon 100H, cholesterol, and stearylamine in chloroform in a round-bottom flask.
- Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
- Hydration: Hydrate the lipid film with a PBS solution containing TDF by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
- Sonication (Optional): To reduce the size of the liposomes and produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated.
- Purification: Remove the unencapsulated TDF by centrifugation or dialysis.

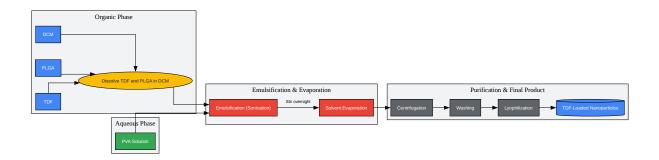
Characterization:

- Vesicle Size and Polydispersity Index (PDI): Measured using dynamic light scattering.
- Zeta Potential: Determined to assess the surface charge and stability of the liposomes.
- Encapsulation Efficiency: Quantified by separating the liposomes from the aqueous phase and determining the amount of TDF in the supernatant.

Visualization of Experimental Workflows and Pathways

Experimental Workflow for TDF-Loaded Nanoparticle Preparation



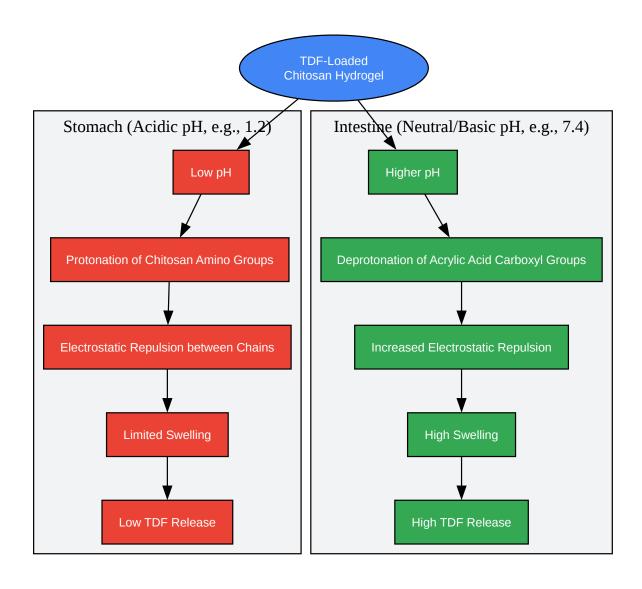


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Caption: Workflow for preparing TDF-loaded PLGA nanoparticles.

Logical Flow for pH-Dependent Release from Chitosan Hydrogels





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Caption: pH-responsive TDF release from chitosan hydrogels.

Concluding Remarks

The development of advanced drug delivery systems for **tenofovir disoproxil fumarate** holds significant promise for improving its therapeutic efficacy and safety profile. The protocols and data presented herein provide a foundational resource for researchers engaged in the formulation and evaluation of novel TDF delivery platforms. Further investigations into longacting injectable formulations are also underway, which could revolutionize HIV treatment and prevention by reducing dosing frequency and improving patient adherence.[8][9] The continued



exploration of these delivery strategies is crucial for optimizing the clinical utility of this important antiretroviral agent.

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